Benzyl 2-Amino-2-cyanoacetate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-Amino-2-cyanoacetate Hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2. It is a derivative of cyanoacetamide and is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Amino-2-cyanoacetate Hydrochloride typically involves the reaction of benzylamine with cyanoacetic acid or its esters under acidic conditions. One common method includes the following steps:
Reaction with Cyanoacetic Acid: Benzylamine is reacted with cyanoacetic acid in the presence of hydrochloric acid to form this compound.
Esterification: Alternatively, benzylamine can be reacted with ethyl cyanoacetate, followed by hydrolysis and acidification to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-Amino-2-cyanoacetate Hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Condensation: Reagents like aldehydes, ketones, and bases (e.g., sodium ethoxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with catalysts like Raney Nickel or palladium on carbon is used for reduction reactions.
Major Products Formed
Heterocyclic Compounds: Condensation reactions often yield various heterocyclic structures.
Substituted Derivatives: Substitution reactions produce derivatives with different functional groups.
Amines: Reduction of the nitrile group results in the formation of primary amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-Amino-2-cyanoacetate Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzyl 2-Amino-2-cyanoacetate Hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and amino groups allow it to act as a nucleophile or electrophile in different reactions. Its derivatives can interact with biological targets, such as enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-Amino-2-cyanoacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl 2-Amino-2-cyanoacetate: Similar but with a methyl group.
2-Amino-2-cyanoacetamide: Lacks the ester group, making it less reactive in certain reactions.
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
benzyl 2-amino-2-cyanoacetate;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9H,7,12H2;1H |
InChI-Schlüssel |
XCZRRIXWHFYZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.